molecular formula C11H8BrF B1632868 2-(Bromomethyl)-6-fluoronaphthalene

2-(Bromomethyl)-6-fluoronaphthalene

Cat. No.: B1632868
M. Wt: 239.08 g/mol
InChI Key: FQNISYMJARSLPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Bromomethyl)-6-fluoronaphthalene is a useful research compound. Its molecular formula is C11H8BrF and its molecular weight is 239.08 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H8BrF

Molecular Weight

239.08 g/mol

IUPAC Name

2-(bromomethyl)-6-fluoronaphthalene

InChI

InChI=1S/C11H8BrF/c12-7-8-1-2-10-6-11(13)4-3-9(10)5-8/h1-6H,7H2

InChI Key

FQNISYMJARSLPX-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CC(=C2)F)C=C1CBr

Canonical SMILES

C1=CC2=C(C=CC(=C2)F)C=C1CBr

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of (6-fluoro-naphthalen-2-yl)-methanol (2.0 g, 11.3 mmol) in CH2Cl2 (30 mL) was added PBr3 (1.0 M in CH2Cl2, 22.6 mmol). The reaction mixture was stirred for 3 h at room temperature before being quenched by NH4Cl (30 mL). The organic layer was separated, dried and concentrated. The resultant residue was purified by silica gel column chromatography (ethyl acetate/hexane=1:10) to afford 2-bromomethyl-6-fluoro-naphthalene (2.23 g, 74%).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
22.6 mmol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

6-Fluoro-2-methylnaphthalene (20.5 g, 128 mmol, prepared by adaptation of the method of Wolinska-Mocydlarz et al2) and NBS (22.8 g, 128 mmol) were heated at reflux for 16 hr in CCl4 (210 mL) during which time, benzoyl peroxide (2.5 g) was added portionwise. The cooled solution was filtered and evaporated and the residue was extracted thoroughly with hexane (4×250 mL). The extracts were decanted from tarry material, combined and evaporated to give the product as a yellow solid, 29.8 g (97%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
22.8 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Name
Quantity
210 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of 2-fluoro-6-methylnaphthalene (0.750 g, 4.68 mmol) in carbon tetrachloride (20 mL) was added NBS (0.917 g, 5.15 mmol) and bromine (0.265 mL, 5.15 mmol) followed by AIBN (0.077 g, 0.47 mmol). The reaction mixture was heated to 70° C. and allowed to stir for 4 hours. It was then cooled to room temperature, partitioned between water and EtOAc, and the aqueous layer was extracted three times with EtOAc. The combined organic layers were dried over sodium sulfate, filtered, concentrated in vacuo and subjected to silica gel chromatography eluting with 5-50% EtOAc in hexanes to yield 2-(bromomethyl)-6-fluoronaphthalene.
Quantity
0.75 g
Type
reactant
Reaction Step One
Name
Quantity
0.917 g
Type
reactant
Reaction Step One
Quantity
0.265 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0.077 g
Type
reactant
Reaction Step Two

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